molecular formula C16H19N5O4 B2480097 1-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1796968-52-9

1-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2480097
CAS RN: 1796968-52-9
M. Wt: 345.359
InChI Key: QYXUBHGZSDUEMQ-UHFFFAOYSA-N
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Description

Pyrimidine diones represent a class of heterocyclic compounds with diverse biological activities and significant synthetic utility. They serve as key scaffolds in the development of various pharmacologically active agents and have been the focus of extensive synthetic and medicinal chemistry research.

Synthesis Analysis

The synthesis of pyrimidine diones often involves multistep reactions including nitration, cyclization, and functional group transformations. For instance, Sako et al. (2000) described a synthesis route starting with commercially available compounds, proceeding through nitration with enriched nitric acid, and concluding with intramolecular oxidative cyclization.

Molecular Structure Analysis

The molecular structure of pyrimidine diones can be complex, featuring a variety of substituents that influence the compound's physical and chemical properties. The study by Orozco et al. (2009) on a related pyrimidine dione adduct emphasized the importance of hydrogen bonding in stabilizing the molecular structure.

Chemical Reactions and Properties

Pyrimidine diones undergo a range of chemical reactions, including amination, cyclization, and interaction with nucleophiles. These reactions are crucial for further functionalization and the development of derivatives with desired properties. The work by Gulevskaya et al. (1994) highlights the regioselective amination of condensed pyrimidines, demonstrating the synthetic versatility of these compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Reactions: Compounds like 1-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione are typically synthesized through multi-step chemical reactions involving pyrimidine and pyridazine derivatives. Such processes often involve the reaction of dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with ammonia or primary amines in the presence of an oxidant to yield amino derivatives, showcasing the versatility of pyrimidine derivatives in chemical synthesis (Gulevskaya et al., 1999).

Biological Applications and Mechanistic Insights

  • Mechanistic Investigations and Bioactivity: The structural motifs present in compounds similar to 1-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione are often explored for their biological activities. For instance, labeled derivatives of pyrimidine diones have been used as tools for mechanistic investigations, demonstrating the potential of such compounds in elucidating biological pathways and processes (Sako et al., 2000).

Advanced Material Science

  • Novel Material Development: The unique chemical structures of pyrimidine and pyridazine derivatives lend themselves to the development of new materials with potential applications in various fields, including electronics and photonics. Research into the synthesis and application of these compounds can lead to innovative materials with unique properties.

Environmental and Agricultural Applications

  • Herbicidal Activity: Research into pyrido[2,3-d]pyrimidine derivatives has identified several compounds with promising herbicidal activities, indicating the potential of pyrimidine-based compounds in agricultural applications. For example, certain pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been shown to exhibit significant inhibitory activity against protoporphyrinogen oxidase, a key enzyme in plant chlorophyll biosynthesis, highlighting their potential as herbicides (Wang et al., 2017).

properties

IUPAC Name

1-[3-oxo-3-(4-pyridazin-3-yloxypiperidin-1-yl)propyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c22-13-5-10-21(16(24)18-13)11-6-15(23)20-8-3-12(4-9-20)25-14-2-1-7-17-19-14/h1-2,5,7,10,12H,3-4,6,8-9,11H2,(H,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXUBHGZSDUEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione

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